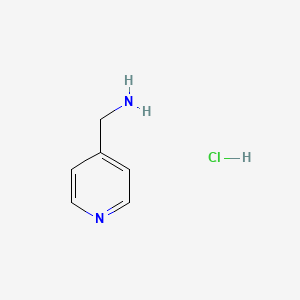

4-吡啶甲胺盐酸盐

描述

It is a white crystalline solid that is highly soluble in water and some organic solvents such as methanol and ethanol . This compound is commonly used in organic synthesis as a reagent and intermediate.

Synthetic Routes and Reaction Conditions:

Reaction with Ammonia and Ethanol: Pyridine reacts with ammonia and ethanol under acidic conditions to form Pyridin-4-ylmethanamine hydrochloride.

Reaction with Methylamine and Ethanol: Pyridine reacts with methylamine in ethanol, followed by crystallization to yield Pyridin-4-ylmethanamine hydrochloride.

Reaction with Chloromethane and Aminopropanol: Pyridine reacts with chloromethane in aminopropanol, and the product is crystallized to obtain Pyridin-4-ylmethanamine hydrochloride.

Industrial Production Methods: The industrial production of Pyridin-4-ylmethanamine hydrochloride typically involves large-scale reactions using the above-mentioned methods. The reactions are carried out in controlled environments to ensure high yield and purity of the product. The crystallization process is optimized to obtain the compound in its purest form .

Types of Reactions:

Oxidation: Pyridin-4-ylmethanamine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Various reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of Pyridin-4-ylmethanamine hydrochloride.

Reduction: Reduced derivatives of Pyridin-4-ylmethanamine hydrochloride.

Substitution: Substituted derivatives with different functional groups.

科学研究应用

Scientific Research Applications

Pyridin-4-ylmethanamine hydrochloride serves as a versatile building block in organic synthesis and has potential applications in drug development due to its biological activity. Here are key areas of application:

Medicinal Chemistry

- Drug Development : The compound is utilized as a precursor in synthesizing novel therapeutic agents. Its structural characteristics allow for modifications that can enhance pharmacological properties.

- Enzyme Interactions : It is used in studies examining enzyme interactions, particularly as a ligand in receptor binding studies, which is crucial for understanding drug mechanisms and designing effective pharmaceuticals.

Biochemical Research

- Receptor Binding Dynamics : Pyridin-4-ylmethanamine hydrochloride interacts with specific receptors, modulating their activity and influencing various physiological processes. This property makes it valuable for research into neurotransmitter systems and other physiological pathways.

- Antioxidant and Anti-inflammatory Activities : Compounds with similar structures have shown antioxidant and anti-inflammatory properties, important for protecting cells from oxidative stress and inflammation-related damage.

Industrial Applications

- Production of Specialty Chemicals : The compound is used as an intermediate in the production of agrochemicals and other fine chemicals, showcasing its utility beyond the laboratory setting.

Neuropharmacological Studies

Research has indicated that pyridin-4-ylmethanamine hydrochloride may influence cognitive functions by acting on neurotransmitter receptors. These studies focus on its potential as an antidepressant or anxiolytic agent .

Anticancer Potential

Recent investigations have explored the compound's ability to affect microtubule structures in cancer cells. For instance, derivatives of pyridin-4-ylmethanamine hydrochloride have been evaluated for their antiproliferative activities against various cancer cell lines, showing promising results that warrant further exploration .

Toxicity Profile

Toxicity assessments indicate that pyridin-4-ylmethanamine hydrochloride is generally classified as non-toxic or slightly toxic based on LD50 values. This favorable toxicity profile enhances its appeal for further pharmacological exploration.

作用机制

Target of Action

Pyridin-4-ylmethanamine hydrochloride is a compound that has derivatives that act as reversible inhibitors of various copper amine oxidases (CAOs) . Copper amine oxidases are enzymes that catalyze the oxidation of primary amines to aldehydes, with the reduction of molecular oxygen to hydrogen peroxide.

Mode of Action

The compound interacts with its targets, the copper amine oxidases, by reversibly inhibiting their activity . This inhibition can lead to a decrease in the oxidation of primary amines, thereby affecting the balance of aldehydes and hydrogen peroxide in the cell.

Biochemical Pathways

The primary biochemical pathway affected by Pyridin-4-ylmethanamine hydrochloride is the oxidation of primary amines . By inhibiting copper amine oxidases, the compound can disrupt this pathway, leading to a decrease in the production of aldehydes and hydrogen peroxide. The downstream effects of this disruption can vary depending on the specific biological context, but they may include changes in cellular redox status and alterations in the metabolism of certain primary amines.

Pharmacokinetics

Given its solubility in water and some organic solvents , it is likely to have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

The molecular and cellular effects of Pyridin-4-ylmethanamine hydrochloride’s action are primarily related to its inhibition of copper amine oxidases . By reducing the activity of these enzymes, the compound can alter the cellular balance of aldehydes and hydrogen peroxide, potentially leading to various downstream effects. These effects could include changes in cellular redox status, alterations in primary amine metabolism, and potentially other effects depending on the specific biological context.

Action Environment

The action of Pyridin-4-ylmethanamine hydrochloride can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by temperature, as it has a melting point of 207-208 °C . Additionally, the compound should be stored in a dry, cool place, away from heat and fire sources . Proper safety measures, such as wearing gloves and goggles, should be taken when handling the compound due to its potential irritant properties .

相似化合物的比较

4-Pyridinemethanamine: This compound is similar in structure but lacks the hydrochloride component.

4-Picolylamine: Another similar compound with comparable uses in organic synthesis and research.

Uniqueness: Pyridin-4-ylmethanamine hydrochloride is unique due to its high solubility in water and its ability to form stable crystalline structures. This makes it particularly useful in various industrial and research applications where solubility and stability are crucial .

生物活性

Pyridin-4-ylmethanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies, including its effects on protein kinases, potential antimalarial properties, and other therapeutic applications.

Chemical Structure and Properties

Pyridin-4-ylmethanamine hydrochloride (CHClN) features a pyridine ring substituted with a methanamine group. Its structural characteristics contribute to its biological activities, particularly in the inhibition of various enzymes and receptors.

Biological Activities

1. Protein Kinase Inhibition

Recent studies have investigated the protein kinase inhibitory potential of derivatives related to pyridin-4-ylmethanamine. One study synthesized several compounds and evaluated their inhibitory effects on a panel of protein kinases, including CLK1 and DYRK1A. The results indicated that while some derivatives exhibited moderate activity, the planar structure of certain scaffolds was critical for maintaining potency against these kinases .

| Compound | Kinase Inhibition (%) at 10 µM |

|---|---|

| Compound 5 | 15% |

| Compound 7 | 20% |

| Compound 12 | 10% |

2. Antimalarial Activity

Pyridin-4-ylmethanamine derivatives have also been explored for their antimalarial properties. A related study optimized a pyrimidine scaffold leading to compounds that demonstrated significant efficacy against Plasmodium falciparum. The most promising compound showed a reduction in parasitemia by 96% when dosed at 30 mg/kg orally over four days in a mouse model . The presence of the pyridine moiety was crucial for maintaining activity, as modifications led to decreased potency.

3. Antimicrobial and Antiviral Properties

The pyridine nucleus is recognized for its therapeutic potential, including antimicrobial and antiviral activities. Compounds containing this moiety have shown effectiveness against various pathogens. A review highlighted that pyridine derivatives can inhibit bacterial growth and exhibit antiviral properties, particularly against RNA viruses .

Case Studies

Case Study 1: Protein Kinase Inhibitors

In a study focused on the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone derivatives, researchers assessed their ability to inhibit several kinases. Despite the structural simplicity of these compounds, they found that none exhibited potent inhibitory activity against the tested kinases, emphasizing the need for more complex structures to achieve desired effects .

Case Study 2: Antimalarial Optimization

A phenotypic hit against Plasmodium falciparum was optimized through modifications to the pyridine scaffold. The resulting compound not only displayed improved pharmacokinetics but also demonstrated significant efficacy in reducing parasitemia in vivo, underscoring the potential of pyridine derivatives in malaria treatment .

Computational Predictions

Recent advancements in computational biology have enabled the prediction of CYP450 enzyme inhibition by pyridin-4-ylmethanamine hydrochloride using machine learning models. These models have successfully identified potential inhibitors among various compounds, providing a cost-effective approach to drug discovery .

属性

IUPAC Name |

pyridin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c7-5-6-1-3-8-4-2-6;/h1-4H,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSYLIFOSMQOJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481889 | |

| Record name | PYRIDIN-4-YLMETHANAMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64460-41-9 | |

| Record name | 64460-41-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PYRIDIN-4-YLMETHANAMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。